molecular formula C6H10N2 B1207791 2,4,5-Trimethyl-1H-imidazole CAS No. 822-90-2

2,4,5-Trimethyl-1H-imidazole

Cat. No.: B1207791
CAS No.: 822-90-2
M. Wt: 110.16 g/mol
InChI Key: PTBPTNCGZUOCBK-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-1H-imidazole is a heterocyclic organic compound characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3 The presence of three methyl groups at positions 2, 4, and 5 distinguishes it from other imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 1,2-dicarbonyl compounds with aldehydes and ammonium acetate. For instance, the reaction of benzil, an aromatic aldehyde, and ammonium acetate in the presence of a catalyst such as lactic acid at elevated temperatures (around 160°C) can yield 2,4,5-trisubstituted imidazoles .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as Lewis acids or ionic liquids may be used to facilitate the reaction and improve selectivity .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trimethyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and acylating agents.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazoles depending on the substituents introduced.

Scientific Research Applications

2,4,5-Trimethyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5-Trimethyl-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the imidazole ring allows it to form hydrogen bonds and coordinate with metal ions, influencing its activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .

Comparison with Similar Compounds

    2,4,5-Triphenyl-1H-imidazole: Similar in structure but with phenyl groups instead of methyl groups.

    2,4,5-Trimethylimidazole: A closely related compound with slight variations in substitution patterns.

    1,2,4,5-Tetramethylimidazole: Another derivative with an additional methyl group.

Uniqueness: 2,4,5-Trimethyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its three methyl groups enhance its lipophilicity and influence its reactivity compared to other imidazole derivatives .

Properties

IUPAC Name

2,4,5-trimethyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-4-5(2)8-6(3)7-4/h1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBPTNCGZUOCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30231623
Record name 2,4,5-Trimethylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30231623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

822-90-2
Record name 2,4,5-Trimethylimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=822-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trimethylimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5-Trimethylimidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-trimethyl-1H-imidazole
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4,5-TRIMETHYLIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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